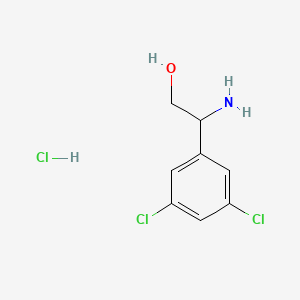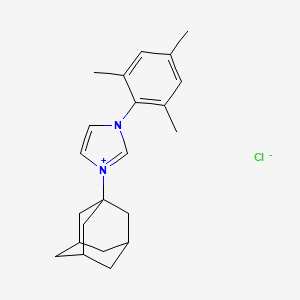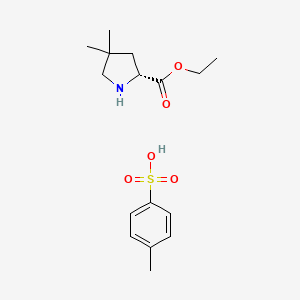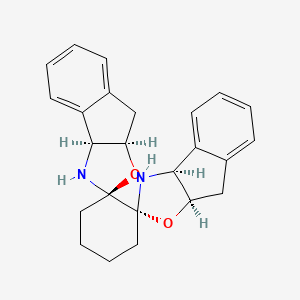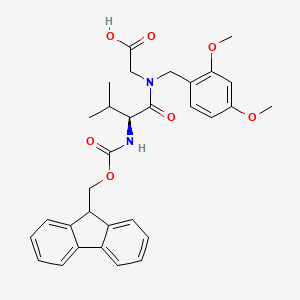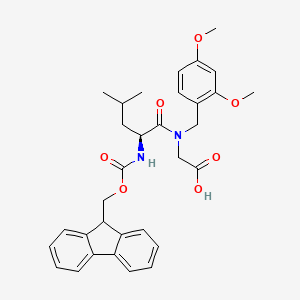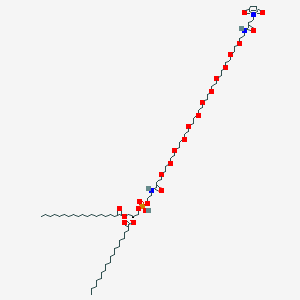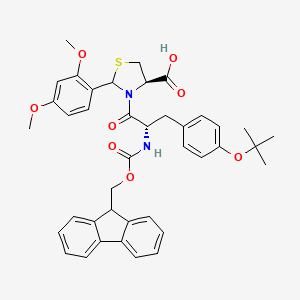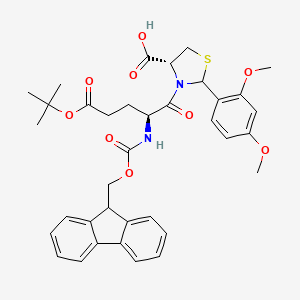
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyl ester (OtBu) protecting group, and a cysteine residue with a Psi(Dmp,H)pro protecting group. This compound is primarily used in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of the glutamic acid.
OtBu Protection: The carboxyl group of the glutamic acid is protected using tert-butyl ester.
Psi(Dmp,H)pro Protection: The cysteine residue is protected with the Psi(Dmp,H)pro group.
The synthesis is typically carried out using solid-phase peptide synthesis techniques, where the peptide chain is constructed on an insoluble resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
-
Deprotection Reactions: : The Fmoc, OtBu, and Psi(Dmp,H)pro protecting groups can be removed under specific conditions:
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
OtBu Deprotection: Achieved using trifluoroacetic acid (TFA).
Psi(Dmp,H)pro Deprotection: Requires specific conditions depending on the protecting group used.
-
Coupling Reactions: : The compound can undergo coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).
Deprotection Reagents: Piperidine, trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH”.
科学的研究の応用
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research purposes.
Drug Development: Utilized in the development of peptide-based drugs.
Biomaterials: Employed in the creation of bio-inspired materials due to its self-assembly properties.
Catalysis: Used in catalytic processes involving peptides.
作用機序
The mechanism of action of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the carboxyl group. The protecting groups ensure that the reactive sites are protected during the synthesis process and can be selectively removed under specific conditions .
類似化合物との比較
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar compound without the cysteine residue.
Fmoc-Cys(Psi(Dmp,H)pro)-OH: Similar compound without the glutamic acid residue.
Uniqueness
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is unique due to the presence of both glutamic acid and cysteine residues with specific protecting groups, making it versatile for various peptide synthesis applications.
特性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
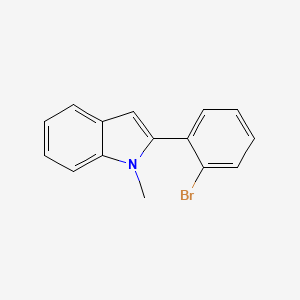
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B6307158.png)
![[(3S)-oxan-3-yl]methanamine hydrochloride](/img/structure/B6307166.png)
![[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B6307181.png)
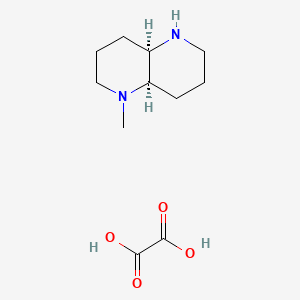
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B6307186.png)
